molecular formula C30H62 B579143 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 CAS No. 16514-83-3

2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62

Cat. No.: B579143
CAS No.: 16514-83-3
M. Wt: 485.204
InChI Key: PRAKJMSDJKAYCZ-SMFALFTRSA-N
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Chemical Reactions Analysis

Types of Reactions: 2,6,10,15,19,23-Hexamethyltetracosane-D62 primarily undergoes oxidation and reduction reactions. It is relatively inert and does not readily participate in substitution reactions due to its saturated nature.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used under controlled conditions to oxidize this compound.

    Reduction: Hydrogenation using hydrogen gas in the presence of a palladium or nickel catalyst.

Major Products Formed: The major products formed from the oxidation of this compound are various oxidized hydrocarbons, while reduction typically yields the fully saturated hydrocarbon itself.

Mechanism of Action

The mechanism of action of 2,6,10,15,19,23-Hexamethyltetracosane-D62 is primarily based on its physical properties rather than chemical reactivity. In biological systems, it acts as an emollient, providing a protective barrier on the skin to prevent moisture loss. In pharmaceutical formulations, it serves as a carrier for active ingredients, enhancing their stability and delivery .

Comparison with Similar Compounds

    Squalene: An unsaturated hydrocarbon with similar applications but less stability due to the presence of double bonds.

    Tetracosane: A saturated hydrocarbon with a similar structure but without the methyl branching, resulting in different physical properties.

Uniqueness: 2,6,10,15,19,23-Hexamethyltetracosane-D62 is unique due to its high stability, non-reactive nature, and excellent moisturizing properties, making it highly valuable in cosmetics and pharmaceuticals .

Biological Activity

2,6,10,15,19,23-Hexamethyltetracosane-D62 (CAS No. 16514-83-3) is a deuterated derivative of squalane, a saturated hydrocarbon primarily derived from squalene, which is found in shark liver oil and some vegetable oils. This compound exhibits significant biological activity relevant to various fields including pharmacology and cosmetics. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

  • Molecular Formula: C30D62
  • Molecular Weight: 485.2 g/mol
  • Solubility: Sparingly soluble in chloroform and slightly in methanol.
  • Form: Oil; colorless.

Biological Activity Overview

The biological activities of this compound are closely related to those of its parent compound, squalene. These activities include:

The mechanisms through which this compound exerts its biological effects include:

  • Antioxidant Activity: It quenches singlet oxygen and protects against lipid peroxidation by stabilizing cell membranes .
  • Modulation of Carcinogen Activation: The compound may interfere with the metabolic activation of carcinogens through inhibition of key enzymes involved in the bioactivation process .
  • Immune Modulation: As an adjuvant in vaccine formulations, it enhances immune responses by promoting antigen presentation and stimulating cellular immunity.

Case Studies

  • Skin Tumorigenesis Study:
    • In a study involving CD-1 mice treated with carcinogens followed by squalene administration, there was a notable reduction (26.67%) in tumor incidence compared to untreated controls . This suggests potential for Hexamethyltetracosane-D62 in cancer prevention.
  • Oxidative Stress Protection:
    • Research demonstrated that squalene could significantly reduce oxidative damage in human lymphocytes exposed to UV radiation. This protective effect is likely applicable to Hexamethyltetracosane-D62 due to their structural similarities .

Applications

The applications of this compound span several industries:

  • Cosmetics: Utilized as a moisturizer and skin protectant due to its emollient properties.
  • Pharmaceuticals: Investigated for use as an adjuvant in vaccines and as a carrier for drug delivery systems.
  • Nutraceuticals: Potentially included in dietary supplements for its antioxidant benefits.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Biological Activity
SqualeneUnsaturated hydrocarbonAntitumor activity; antioxidant properties
SqualaneSaturated hydrocarbonSkin hydration; emollient effects
This compoundSaturated hydrocarbonAntioxidant; potential antitumor activity

Properties

CAS No.

16514-83-3

Molecular Formula

C30H62

Molecular Weight

485.204

IUPAC Name

1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane

InChI

InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D

InChI Key

PRAKJMSDJKAYCZ-SMFALFTRSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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